六氟化氙

描述

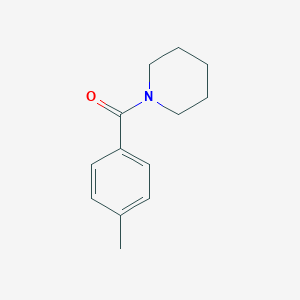

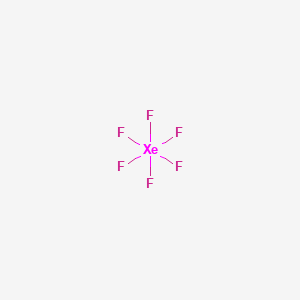

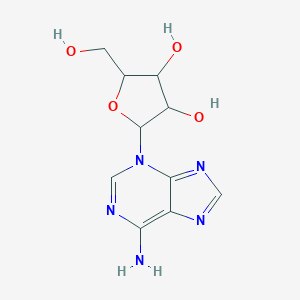

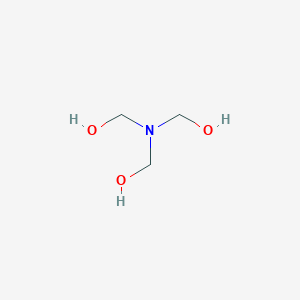

Xenon hexafluoride is a noble gas compound with the formula XeF6. It is one of the three binary fluorides of xenon that have been studied experimentally, the other two being XeF2 and XeF4 . It is a colorless solid that readily sublimes into intensely yellow vapors .

Molecular Structure Analysis

In the gas phase, the compound is monomeric. VSEPR theory predicts that due to the presence of six fluoride ligands and one lone pair of electrons the structure lacks perfect octahedral symmetry, and indeed electron diffraction combined with high-level calculations indicate that the compound’s point group is C3v .

Chemical Reactions Analysis

Xenon hexafluoride hydrolyzes, ultimately affording xenon trioxide :

科学研究应用

稳定性和结构特性:氟化氙在压力下表现出意想不到的稳定性趋势,形成氙-氙共价键并具有插层石墨氙晶格的潜力,这是通过第一性原理计算(Peng et al., 2016)进行研究的。

化学结构分析:氟化氙的结构以及用-TeF5和-OSeF5等配体替代氟化物的类似物已经得到广泛审查,NMR光谱提供了有价值的见解(Seppelt, 1979)。

拉曼光谱研究:拉曼光谱已被用于研究氟化氙与氟离子受体的复合物,提供了关于XeF+5和Xe2F+11阳离子的振动赋值的见解(Adams & Bartlett, 1978)。

四聚相的晶体学:晶体学研究已经确定了氟化氙的三种晶体相,基于四聚体的关联和受温度影响的转变(Burbank & Jones, 1971)。

电子衍射分析:对氟化氙的气相电子衍射研究已经进行,以了解其结构特性并解决其奇特特性(Gavin & Bartell, 1968)。

核泵激光:对气态核反应堆和用于太空能源发电的核泵激光的研究突显了在这些应用中使用氟化氙的潜力(Schneider et al., 1977)。

分子轨道研究:对氟化氙进行了从头算分子轨道研究,以更好地理解其异常特性和结构方面(Bartell等,1980)。

气体输送和监测:氟化氙已被探索作为地下气体输送研究中氙的替代品,特别是在核爆炸监测的背景下(Byers et al., 2018)。

氧化性质:对过渡金属六氟化物(包括氟化氙)的氧化性质进行的研究揭示了它们高电子亲和力和接受氟离子的能力的变化(Bartlett, 1968)。

与六氟化锡的反应:研究了氟化氙与六氟化锡的反应,形成固体化合物,揭示了该化合物的稳定性和分解行为的见解(Pullen & Cady, 1966)。

合成和振动光谱:已对氙(VI)氟化锆(IV)和氙(VI)氟化铪(IV)的合成和振动光谱进行了研究,阐明了这些化合物的反应机制和光谱特性(Žemva等,1978)。

硅微加工:与氟化氙密切相关的氟化氙已被用于气相硅微加工,因为它具有高选择性和各向同性蚀刻特性(Chang et al., 1995)。

分子几何理论:VSEPR模型已被应用于理解化合物如六氟化氙的分子几何结构,为非键相互作用和结构变化提供了见解(Hargittai & Menyhárd, 2010)。

光化学反应:对氙氟化物,包括六氟化氙的光化学反应的研究,探讨了合成和解离过程的最佳条件(Lutar & Slivnikt, 1983)。

属性

IUPAC Name |

hexafluoroxenon | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F6Xe/c1-7(2,3,4,5)6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARUUTJKURHLAMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Xe](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6Xe | |

| Record name | xenon hexafluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Xenon_hexafluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80160010 | |

| Record name | Xenon hexafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80160010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid with a greenish-yellow vapor; [Merck Index] | |

| Record name | Xenon hexafluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8707 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

30.0 [mmHg] | |

| Record name | Xenon hexafluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8707 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Xenon hexafluoride | |

CAS RN |

13693-09-9 | |

| Record name | Xenon hexafluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13693-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xenon hexafluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013693099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xenon hexafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80160010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XENON HEXAFLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WXC3I4P46T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4R,4'aS,7'aS)-7-methoxy-4'a-methylspiro[2,3-dihydro-1H-naphthalene-4,2'-4,6,7,7a-tetrahydro-3H-cyclopenta[b]pyran]-5'-one](/img/structure/B78824.png)